molecular formula C17H33NSn B055704 1-Methyl-2-(tributylstannyl)pyrrole CAS No. 118486-97-8

1-Methyl-2-(tributylstannyl)pyrrole

Cat. No. B055704
M. Wt: 370.2 g/mol
InChI Key: DINAKCGOEKXDTP-UHFFFAOYSA-N
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Description

1-Methyl-2-(tributylstannyl)pyrrole is a specialized organotin compound that has been studied in the context of its synthesis, chemical reactions, and potential applications in organic synthesis. The interest in such compounds stems from their utility in cross-coupling reactions and as intermediates in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those substituted with tributylstannyl groups, often involves the stannylcupration of acetylenic esters or similar precursors. For instance, 4-Tributylstannyl-5-substituted-pyrrolin-2-ones have been prepared through the addition of tributylstannyl cyano cuprate to enantiomerically enriched N-protected γ-amino acetylenic esters, demonstrating the versatility and efficiency of organotin reagents in synthesizing pyrrole derivatives (Reginato et al., 1998).

Molecular Structure Analysis

The absolute configuration and molecular structure of similar stannylated pyrrolidines have been determined through anomalous dispersion X-ray analysis, highlighting the precision of modern structural elucidation techniques in confirming the stereochemistry of organotin compounds (Gawley et al., 2005).

Scientific Research Applications

Application 1: Preparation of Bithienylpyrrole Derivatives

  • Summary of the Application : 1-Methyl-2-(tributylstannyl)pyrrole is used as a reactant to prepare bithienylpyrrole derivatives .
  • Methods of Application : This involves a Stille coupling reaction with bithienyl bromides in the presence of a palladium (Pd) catalyst .
  • Results or Outcomes : The result is the formation of bithienylpyrrole derivatives .

Application 2: Synthesis of Di(bisthienyl)-o-carborane (DBTC)

  • Summary of the Application : 1-Methyl-2-(tributylstannyl)pyrrole is used to synthesize Di(bisthienyl)-o-carborane (DBTC) .
  • Methods of Application : This is achieved by reacting 1-Methyl-2-(tributylstannyl)pyrrole with 5,5′-dibromo-o-carboranyl-bisthiophenes using a Pd catalyst .
  • Results or Outcomes : The outcome is the formation of DBTC, which can be electropolymerized to produce conducting polymers .

Application 3: Synthesis of Poly(Py-BTz-Py)

  • Summary of the Application : 1-Methyl-2-(tributylstannyl)pyrrole is used in the synthesis of Poly(Py-BTz-Py) (2-butyl-4,7-bis(1-methyl-1H-pyrrol-2-yl)-2H-benzo[d][1,2,3]triazole) .
  • Methods of Application : This is achieved via a Stille coupling reaction .
  • Results or Outcomes : Poly(Py-BTz-Py) can be used as an organic photocatalyst for the formation of C-C bonds under visible light irradiation .

Safety And Hazards

1-Methyl-2-(tributylstannyl)pyrrole is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is very toxic to aquatic life .

properties

IUPAC Name

tributyl-(1-methylpyrrol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINAKCGOEKXDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377709
Record name 1-Methyl-2-(tributylstannyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(tributylstannyl)pyrrole

CAS RN

118486-97-8
Record name 1-Methyl-2-(tributylstannyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(tributylstannyl)-1H-pyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methylpyrrole (0.065 g) was added to a cooled (-35° C.), stirred solution of butyllithium (2.5M, 0.32 mL) in dry THF (5 mL). N,N,N',N'-Tetramethylethylenediamine (0.090 g) was then added and the mixture was stirred for 90 min at -10° to -15° C. Tributyltin chloride (0.26 g) was then slowly added, and the mixture was allowed to warm to room temperature and stirred for 15 min. The solvent was evaporated to provide (1-methylpyrrol-2-yl)tributyltin, suitable for use in the next reaction.
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
Quantity
0.26 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2-(tributylstannyl)pyrrole
Reactant of Route 2
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1-Methyl-2-(tributylstannyl)pyrrole

Citations

For This Compound
10
Citations
MCR Castro, MMM Raposo - Tetrahedron, 2016 - Elsevier
A series of thienylpyrroles and bithienylpyrroles together with their formyl derivatives 5a–d were synthesized using commercially or readily available coupling components, through …
Number of citations: 6 www.sciencedirect.com
HMR Hoffmann, K Gerlach, E Lattmann - Synthesis, 1996 - thieme-connect.com
From the chemistry of furan (as well as thiophene and pyrrole) it is well known that carbon C (2), which is on to the heteroatom X, is fairly simple to functionalize. Gil-man—Wittig …
Number of citations: 21 www.thieme-connect.com
L Wang, J Byun, R Li, W Huang… - Advanced Synthesis & …, 2018 - Wiley Online Library
Metal‐free and photocatalytic radical‐mediated aromatic C−C bond formations offer a promising alternative pathway to the conventional transition metal‐catalyzed cross‐coupling …
Number of citations: 24 onlinelibrary.wiley.com
N Zhao, B Fabre, P Bobadova-Parvanova… - Journal of …, 2017 - Elsevier
A series of 5,5′-functionalized 2,2′-(ortho-carboranyl)bisthiophene with bromo, vinyl, trimethylsilylethyne, N-methylpyrrole or thienyl groups was synthesized and all compounds were …
Number of citations: 6 www.sciencedirect.com
J Wang - 1992 - search.proquest.com
The synthesis of highly substituted polycyclic aromatic heterocycles from the thermal rearrangement of 4-heteroaryl-2-cyclobutenones were investigated. 4-Heteroaryl-2-cyclobutenones …
Number of citations: 0 search.proquest.com
V Farina, SR Baker, DA Benigni, SI Hauck… - The Journal of …, 1990 - ACS Publications
We describe in full the palladium-catalyzed coupling of 3-(triflyloxy) cephems with organotin compounds, leading to the synthesis of 3-alkenyl-, 3-alkynyl-, and 3-arylcephems under …
Number of citations: 176 pubs.acs.org
HA Ioannidou - 2011 - gnosis.library.ucy.ac.cy
This thesis begins with a short introduction on heterocyclic chemistry as well as the known chemistry of isothiazoles and 1,2,6-thiadiazines. The main part is then divided into 3 parts (…
Number of citations: 0 gnosis.library.ucy.ac.cy
T Imaizumi, S Otsubo, M Komai, H Takada… - Bioorganic & Medicinal …, 2020 - Elsevier
We previously reported 2-aminobenzoxazole analogue 1 as a potent ChemR23 inhibitor. The compound showed inhibitory activity against chemerin-induced calcium signaling through …
Number of citations: 7 www.sciencedirect.com
L Wang - 2017 - pure.mpg.de
Diese Arbeit befasst sich mit neuen konzeptionellen Designs für die Entwicklung von niedermolekularen organischen Halbleitern als effiziente Photokatalysatoren für organische …
Number of citations: 4 pure.mpg.de
J Kuroyanagi, K Kanai, T Horiuchi… - Chemical and …, 2011 - jstage.jst.go.jp
A series of 1, 3-benzoxazole-4-carbonitriles was synthesized and evaluated for its antifungal activity, solubility, and metabolic stability. Among those compounds, 4-cyano-N, N, 5-…
Number of citations: 16 www.jstage.jst.go.jp

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